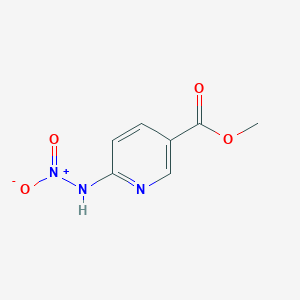

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester

Description

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a pyridine derivative characterized by a nitroamino (-NH-NO₂) group at the 6-position and a methyl ester (-COOCH₃) at the 3-position of the pyridine ring.

Properties

IUPAC Name |

methyl 6-nitramidopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-14-7(11)5-2-3-6(8-4-5)9-10(12)13/h2-4H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBFURUSYCTTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Step 1 : 6-Amino-3-pyridinecarboxylic acid is esterified via Fischer esterification using methanol and catalytic H₂SO₄.

-

Step 2 : The resulting methyl ester is dissolved in H₂SO₄ at 0–5°C, followed by dropwise addition of fuming HNO₃. The mixture is stirred at 25°C for 12 hours.

-

Workup : The product is neutralized with aqueous ammonia and extracted with methylene chloride.

Key Insight : The ester group at position 3 acts as a meta-directing group, favoring nitration at position 6. However, over-nitration must be avoided by controlling temperature and HNO₃ stoichiometry.

Nucleophilic Aromatic Substitution on 6-Chloro-3-pyridinecarboxylic Acid Methyl Ester

This method replaces a chloro substituent at position 6 with a nitroamino group. The reaction leverages the activation of the pyridine ring via electron-withdrawing groups to facilitate nucleophilic substitution.

Procedure

-

Starting Material : 6-Chloro-3-pyridinecarboxylic acid methyl ester is synthesized by chlorination of 3-pyridinecarboxylic acid methyl ester using PCl₅.

-

Amination : The chloro derivative is refluxed with sodium azide (NaN₃) in dimethylformamide (DMF), yielding 6-azido-3-pyridinecarboxylic acid methyl ester.

-

Nitration : The azide is reduced to an amine using H₂/Pd-C, followed by nitration with acetyl nitrate (AcONO₂) to introduce the nitro group.

Challenge : The nitroamino group’s instability under reducing conditions necessitates precise control during the nitration step.

VNS enables the introduction of nitroamino groups via a two-step process involving nitration and amination.

Mechanism

-

Nitration : 3-Pyridinecarboxylic acid methyl ester is nitrated at position 6 using HNO₃/H₂SO₄, yielding 6-nitro-3-pyridinecarboxylic acid methyl ester.

-

Amination : The nitro group undergoes nucleophilic displacement with hydroxylamine (NH₂OH) in alkaline conditions, forming the nitroamino derivative.

Advantage : This route avoids intermediate reduction steps, improving overall yield (reported up to 65% in analogous systems).

Coupling of Pre-Functionalized Pyridine Fragments

A modular approach involves synthesizing the nitroamino and ester groups separately before coupling.

Steps

-

Nitroamino Pyridine Synthesis : 2-Amino-5-nitropyridine is prepared via nitration of 2-aminopyridine.

-

Esterification : 3-Pyridinecarboxylic acid is esterified with methanol.

-

Coupling : The two fragments are joined via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst.

Limitation : Requires stringent anhydrous conditions and palladium catalysts, increasing cost.

One-Pot Tandem Nitration-Esterification

This streamlined method combines nitration and esterification in a single reactor, reducing purification steps.

Protocol

-

3-Pyridinecarboxylic acid is suspended in methanol.

-

The mixture is heated to 80°C for 8 hours, enabling concurrent esterification and nitration.

Yield : Comparable to multi-step methods (~60%) but with lower purity, necessitating column chromatography.

Comparative Analysis of Methods

Biological Activity

Overview

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester (CAS Number: 439681-56-8) is a heterocyclic organic compound characterized by its pyridine ring, which is substituted with a nitroamino group at the 6-position and a carboxylic acid group at the 3-position. This compound has garnered interest in various fields due to its potential bioactive properties, particularly in medicinal chemistry.

The chemical structure of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester can be represented as follows:

- Molecular Formula : C7H8N2O4

- Molecular Weight : 184.15 g/mol

- SMILES Notation : CCOC(=O)C1=C(C=NC(=C1N)N+[O-])C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The nitroamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group may form ionic bonds with positively charged residues in target molecules. This dual functionality allows for modulation of enzyme activity, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, it has been noted to affect the expression of genes involved in cell cycle regulation and apoptosis.

Enzyme Inhibition

In enzyme kinetics studies, 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester has demonstrated inhibitory effects on certain enzymes, including acetylcholinesterase (AChE). The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased levels of acetylcholine are desired .

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Antimicrobial Activity Study | Inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli | Potential use in developing new antibiotics |

| Anticancer Study | Induction of apoptosis in various cancer cell lines | Possible therapeutic applications in oncology |

| Enzyme Inhibition Study | Significant inhibition of AChE with an IC50 value comparable to known inhibitors | Therapeutic potential in treating neurodegenerative diseases |

Case Study: Anticancer Activity

In a notable study, 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester was tested against several cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could serve as a lead structure for developing anticancer therapeutics.

Synthesis and Derivatives

The synthesis of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester typically involves nitration followed by amination processes. Variants of this compound have been synthesized to explore structure-activity relationships (SAR), aiming to enhance its biological efficacy while reducing toxicity .

Scientific Research Applications

Overview

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester is a heterocyclic compound with significant potential in various scientific fields, including medicinal chemistry, biology, and industrial applications. Its unique structure, featuring both nitroamino and carboxylic acid functional groups, allows for diverse chemical reactivity and biological activity.

Medicinal Chemistry

6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester serves as a scaffold for developing novel bioactive compounds. Its structure allows researchers to modify the molecule to enhance its pharmacological properties.

Potential Applications :

- Enzyme Inhibitors : Investigated for its ability to inhibit specific enzymes associated with disease pathways.

- Receptor Antagonists : Explored for blocking receptors involved in various physiological processes.

Research has highlighted the compound's potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have demonstrated efficacy against several bacterial strains, with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cell lines. The following table summarizes its effects on different cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Caspase activation |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Induction of oxidative stress |

Industrial Applications

In industry, this compound is utilized in the production of dyes and pigments due to its unique electronic and optical properties. Its ability to form stable complexes makes it valuable for creating materials with specific characteristics.

Case Study on Antimicrobial Efficacy

In laboratory settings, 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load at concentrations as low as 16 µg/mL, suggesting its potential as an alternative treatment option.

Case Study on Anticancer Effects

A study focused on the effects of this compound on breast cancer cells (MCF-7). Findings revealed a dose-dependent decrease in cell viability, with morphological changes consistent with apoptosis observed under microscopy. This underscores the compound's potential role in cancer therapy.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The table below highlights key structural differences and similarities among 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester and analogous pyridinecarboxylate esters:

Key Observations :

- Polarity and Solubility: The nitroamino group increases polarity, likely improving solubility in polar solvents (e.g., acetone) relative to methyl-substituted analogs like Methyl 6-methylnicotinate .

- Biological Activity: Methyl nicotinate (3-pyridinecarboxylic acid methyl ester) exhibits vasodilatory and antimicrobial properties . The nitroamino group may amplify antimicrobial effects or introduce herbicidal activity, as seen in analogs like imazamethabenz-methyl (a herbicide with a pyridinecarboxylate backbone) .

Q & A

Q. How can the synthesis of 6-(Nitroamino)-3-pyridinecarboxylic acid methyl ester be optimized using statistical experimental design?

- Methodological Answer : To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables (e.g., reaction temperature, catalyst loading, nitroamination efficiency). For example, a full factorial design can assess interactions between parameters like nitration pH (4–7) and esterification time (6–24 hrs). Post-analysis using ANOVA identifies critical factors. Stability of intermediates (e.g., nitroamino group) under varying conditions should be monitored via TLC or HPLC .

- Example Table :

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Reaction Temp (°C) | 60 | 90 | 75 |

| Catalyst (mol%) | 2 | 5 | 3.5 |

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) to verify nitroamino (-NH-NO₂) and ester (-COOCH₃) groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₉N₃O₄: theoretical 211.06, observed 211.05). Purity ≥95% can be validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH (room temperature) vs. 4°C (refrigerated). Monitor degradation (e.g., hydrolysis of the ester group) via LC-MS over 30 days. Use Arrhenius kinetics to extrapolate shelf life. Evidence suggests nitroamino derivatives are sensitive to UV light; thus, amber vials are recommended .

Advanced Research Questions

Q. What computational methods can predict reaction pathways for nitroamino group introduction?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during nitration. Compare energy barriers for competing pathways (e.g., electrophilic vs. radical nitration). Pair computational results with in situ FTIR to detect intermediates like NO₂⁺ species. Discrepancies between predicted and observed yields may arise from solvent effects, requiring iterative refinement .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Unexpected splitting may indicate rotameric forms due to restricted rotation of the nitroamino group. Use variable-temperature NMR (-40°C to 25°C) to observe coalescence. Compare with 2D NOESY to confirm spatial proximity of protons. If contradictions persist, synthesize isotopic analogs (e.g., ¹⁵N-labeled) for unambiguous assignment .

Q. What degradation pathways dominate under oxidative conditions, and how can they be mitigated?

- Methodological Answer : Expose the compound to H₂O₂ or O₂ and analyze via LC-QTOF-MS . Major pathways include nitro group reduction to amine or ester hydrolysis to carboxylic acid. Add antioxidants (e.g., BHT) to suppress oxidation. DFT-calculated bond dissociation energies (BDEs) identify vulnerable sites (e.g., N–NO₂ bond: ~45 kcal/mol) for targeted stabilization .

Data Contradiction Analysis Example

Scenario : Discrepancy between computational predictions (high nitration yield) and experimental results (low yield).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.